PEG2 Linker Length Optimizes Ternary Complex Stability and Cellular Permeability vs. PEG4/PEG6
Comparative crystallography and cellular wash-out studies identify PEG2 as providing the 'sweet spot' for ternary-complex stability [1]. PEG2 confers a minimal hydration shell with two ether oxygens sufficient to quench aggregation, maintaining a backbone length shorter than most ligand-ligase distances [1]. In contrast, PEG6 and higher homologues are often saddled with entropic penalties and poor membrane permeability that can outweigh their intrinsic solubility advantages [1]. Specifically, PEG2 preserves high cellular uptake due to a moderate polar surface area increase, whereas PEG6's larger hydrated volume diminishes permeability across tight epithelia [1].
| Evidence Dimension | Linker length effect on ternary complex stability and membrane permeability |
|---|---|
| Target Compound Data | PEG2 (2 ethylene oxide units, approx. 7.0 Å contour length, 245.28 Da) |
| Comparator Or Baseline | PEG4 (approx. 14 Å, ~333 Da) and PEG6 (approx. 21 Å, ~421 Da) |
| Quantified Difference | PEG2 maintains high cellular uptake with minimal entropic penalty; PEG6 shows diminished effective molarity of productive ternary poses and reduced permeability |
| Conditions | Comparative crystallography and cellular wash-out studies in PROTAC development contexts |
Why This Matters
This evidence informs rational linker selection: Azido-PEG2-C1-Boc offers a defined short tether that avoids the permeability and entropic costs associated with longer PEG chains, making it preferable for PROTACs requiring 'tight' geometries between binding pockets.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. 2025. View Source
